molecular formula C10H7ClN6 B8572493 1-(4-chloro-1,3,5-triazin-2-yl)benzimidazol-2-amine

1-(4-chloro-1,3,5-triazin-2-yl)benzimidazol-2-amine

Cat. No.: B8572493
M. Wt: 246.65 g/mol
InChI Key: DZRBURAZIBTKCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chloro-1,3,5-triazin-2-yl)benzimidazol-2-amine is a heterocyclic compound that features both a triazine and a benzimidazole ring. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the triazine ring, known for its stability and reactivity, combined with the benzimidazole moiety, which is often found in bioactive molecules, makes this compound a valuable subject of study.

Preparation Methods

The synthesis of 1-(4-chloro-1,3,5-triazin-2-yl)benzimidazol-2-amine typically involves nucleophilic substitution reactions. One common method starts with 2,4,6-trichloro-1,3,5-triazine, which undergoes a substitution reaction with 2-aminobenzimidazole. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

1-(4-chloro-1,3,5-triazin-2-yl)benzimidazol-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride (NaH), potassium carbonate (K2CO3), and various organic solvents like DMF and dichloromethane (DCM). Major products formed from these reactions depend on the specific nucleophile or electrophile used in the reaction.

Comparison with Similar Compounds

1-(4-chloro-1,3,5-triazin-2-yl)benzimidazol-2-amine can be compared with other triazine and benzimidazole derivatives:

Properties

Molecular Formula

C10H7ClN6

Molecular Weight

246.65 g/mol

IUPAC Name

1-(4-chloro-1,3,5-triazin-2-yl)benzimidazol-2-amine

InChI

InChI=1S/C10H7ClN6/c11-8-13-5-14-10(16-8)17-7-4-2-1-3-6(7)15-9(17)12/h1-5H,(H2,12,15)

InChI Key

DZRBURAZIBTKCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C3=NC(=NC=N3)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 1.0 g (6.67 mmol) of 2,4-dichloro-1,3,5-triazine in 3 mL of DMF at 0° C. is added 1.16 mL (6.67 mmol) of DIEA. The resulting yellow solution is stirred at 0° C. for 10 min when-888 mg (6.67 mmol) of 2-aminobenzimidazole is added portionwise over 5 min, followed by an additional 1 mL of DMF. The resulting mixture is stirred at 0° C. for 1.9 h, then at RT for 3.25 h. At this point, the mixture is poured into 40 mL of stirring cold water with additional cold water rinses to a total volume of 100 mL. The light yellow solid is isolated by filtration, rinsed with cold water, and dried in vacuo, giving 1.36 g (83%) of 1-(4-chloro-[1,3,5]triazin-2-yl)-1H-benzoimidazol-2-ylamine (Compound 1174) as a light yellow solid: MS m/z=246 [M+H]+; HPLC Rt=5.79 min.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.16 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
888 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.